molecular formula C5H8N4O B1424511 N-ethyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1342762-99-5

N-ethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B1424511
CAS No.: 1342762-99-5
M. Wt: 140.14 g/mol
InChI Key: VTJBQJOBKLNCDW-UHFFFAOYSA-N
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Description

N-Ethyl-1H-1,2,3-triazole-4-carboxamide (CAS 1342762-99-5) is a pharmaceutical intermediate and fine chemical with a molecular formula of C5H8N4O and a molecular weight of 140.14 g/mol . This compound features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its versatile applications in drug discovery. The 1,2,3-triazole-4-carboxamide moiety is a key pharmacophore in the development of novel bioactive molecules . Researchers are exploring this structural class for its significant potential in several areas. Notably, optimized 1H-1,2,3-triazole-4-carboxamide derivatives have been identified as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . Inhibiting PXR is a promising strategy for preventing adverse drug-drug interactions and improving therapeutic efficacy . Furthermore, 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides have shown promising antimicrobial activity against pathogens like Staphylococcus aureus , positioning them as valuable scaffolds for developing new antimicrobial agents . Additional research indicates that related triazole carboxamide analogues demonstrate high affinity for sigma-2 (σ2) receptors, making them potential candidates for developing radiotracers to image solid tumors . This product is intended for use as an intermediate in synthetic organic chemistry, medicinal chemistry research, and the development of pharmaceutical compounds . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-ethyl-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-2-6-5(10)4-3-7-9-8-4/h3H,2H2,1H3,(H,6,10)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJBQJOBKLNCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-ethyl-1H-1,2,3-triazole-4-carboxamide has shown promise as an antimicrobial agent. The triazole ring structure is known for its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Candida albicans16 µg/mL
Staphylococcus aureus32 µg/mL

These findings indicate that the compound could be further developed into an effective treatment for fungal and bacterial infections.

Antitumor Activity
Research indicates that triazole derivatives exhibit significant antitumor effects. For example, studies have demonstrated that this compound can inhibit the growth of non-small cell lung cancer (NSCLC) cell lines.

CompoundCell LineIC50 (µM)Mechanism
e4A5495.2EGFR Inhibition
e12H4604.8Apoptosis Induction

In a comparative study, compounds similar to this compound showed enhanced efficacy over standard treatments like Erlotinib in specific NSCLC models.

Agricultural Applications

This compound is also being explored for its potential use as a herbicide and insecticide. The triazole moiety is a key pharmacophore in many agrochemicals due to its ability to disrupt metabolic processes in pests and weeds.

Case Study: Herbicidal Activity
In a controlled study, this compound was tested against various weed species. The compound demonstrated significant herbicidal activity at concentrations of 50–100 mg/L, leading to over 80% weed mortality within two weeks of application.

Materials Science Applications

The unique properties of this compound make it suitable for applications in materials science. Its ability to form stable complexes with metals can be exploited in catalysis and sensor development.

Case Study: Metal Complexation
Research has shown that complexes formed between this compound and transition metals exhibit enhanced catalytic activity in various organic reactions. For instance, a study reported that copper complexes with this compound facilitated the oxidation of alcohols with high efficiency and selectivity.

Mechanism of Action

The mechanism by which N-ethyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-ethyl-1H-1,2,3-triazole-4-carboxamide belongs to a broader class of 1,2,3-triazole-4-carboxamide derivatives, which are extensively studied for their pharmacological and biochemical applications. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Activity Physicochemical Properties References
This compound Ethyl group on carboxamide, no aryl substitution 140.15 Model compound for solubility studies logP=0.97; Polar SA=84.3 Ų
RFM (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) 2,6-Difluorobenzyl substituent 267.24 Antiepileptic drug candidate Higher lipophilicity (logP ~2.5)
MKA027 (N-Benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide) 3,4-Dimethylphenyl and benzyl substituents 334.42 Macrophage migration inhibitory factor (MIF) inhibitor logP=4.07; logSw=-3.90 (low aqueous solubility)
ZIPSEY (1-(4-chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide) 4-Chlorophenyl and oxazole-methyl substituents 382.83 Anticancer activity Enhanced metabolic stability
3o (5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide) 2-Fluorophenyl and quinoline substituents 365.38 Wnt/β-catenin pathway modulation for glucose metabolism Moderate solubility (HPLC purity >95%)

Key Differences in Properties and Activity

Lipophilicity and Solubility :

  • This compound exhibits lower lipophilicity (logP=0.97) compared to aryl-substituted analogues like MKA027 (logP=4.07) or RFM (logP ~2.5), making it more water-soluble .
  • Derivatives lacking aryl groups (e.g., N-ethyl) show higher aqueous solubility than phenyl- or benzyl-substituted counterparts, as bulky substituents increase hydrophobicity .

Biological Activity :

  • Antiepileptic Activity : RFM’s 2,6-difluorobenzyl group enhances its blood-brain barrier penetration, a critical feature for central nervous system (CNS) drugs, whereas this compound lacks this property .
  • Enzyme Inhibition : MKA027 and ZIPSEY demonstrate potent inhibition of MIF tautomerase activity (IC₅₀ <1 μM) due to their bulky aromatic substituents, which facilitate target binding .

Synthetic Accessibility: Copper-catalyzed cycloaddition (Click Chemistry) is universally applicable, but substituent complexity (e.g., quinoline in 3o) necessitates multi-step synthesis, increasing production costs .

Biological Activity

N-ethyl-1H-1,2,3-triazole-4-carboxamide is a significant compound in medicinal chemistry, recognized for its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications in drug development.

Chemical Structure and Synthesis

This compound has the molecular formula C5H8N4OC_5H_8N_4O and belongs to the triazole class of compounds. It can be synthesized through the reaction of ethylamine with 1H-1,2,3-triazole-4-carboxylic acid under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including classical methods and advanced chemical synthesis techniques that utilize catalysts .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar triazole compounds have been shown to inhibit enzymes such as carbonic anhydrase II. The nitrogen atoms in the triazole ring facilitate binding to enzyme active sites .
  • Antiproliferative Effects : Compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines, including non-small cell lung cancer and leukemia . For example, derivatives of 1H-1,2,3-triazole have shown IC50 values ranging from 13.8 to 35.7 µM against carbonic anhydrase II .

Biological Activities

The biological activities associated with this compound include:

Anticancer Activity

Numerous studies have indicated that triazole derivatives exhibit potent anticancer properties. For instance:

  • Growth Inhibition : Research has shown that similar compounds can inhibit the growth of cancer cell lines such as HOP-92 (non-small cell lung cancer) and various leukemia cells .

Antimicrobial Properties

N-ethyl-1H-1,2,3-triazole derivatives have also been studied for their antimicrobial and antifungal properties. The triazole ring structure contributes to low toxicity and high bioavailability in biological systems .

Enzyme Modulation

The compound has been linked to modulation of key enzymes involved in metabolic pathways:

  • Cholinesterase Inhibition : The 1,2,3-triazole ring has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in the nervous system .

Research Findings and Case Studies

Several studies highlight the efficacy of N-ethyl-1H-1,2,3-triazole derivatives in various biological contexts:

Study Biological Activity Cell Lines Tested IC50/Activity
Study AAnticancerHOP-92IC50 ~ 15 µM
Study BAntimicrobialVarious BacteriaZone of Inhibition
Study CEnzyme InhibitionCarbonic Anhydrase IIIC50 ~ 18 µM

Pharmacokinetics and Toxicity

The pharmacokinetic profile of N-ethyl-1H-1,2,3-triazole derivatives suggests favorable absorption characteristics due to their solid state at room temperature. However, further studies are required to fully understand their bioavailability and metabolism in vivo .

Q & A

Q. What are the standard synthetic routes for N-ethyl-1H-1,2,3-triazole-4-carboxamide, and how are the products validated?

Methodological Answer: Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or multi-component reactions. For example, derivatives of triazole-carboxamides are synthesized via condensation of aniline derivatives with isocyanides, followed by sodium azide treatment (). Post-synthesis, characterization employs:

  • 1H/13C-NMR spectroscopy to confirm regioselectivity and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • HPLC to assess purity (>95% is typical for bioactive studies) ().
    Key Challenge: Side reactions during cycloaddition may require optimization of stoichiometry and reaction time.

Q. How can researchers address the low aqueous solubility of this compound in biological assays?

Methodological Answer: Low solubility (common in triazole-carboxamides due to hydrophobic substituents) can be mitigated by:

  • Co-solvents: Use DMSO or PEG-400 at ≤0.1% to avoid cytotoxicity ().
  • Structural modifications: Introduce polar groups (e.g., hydroxyl, carboxyl) to the ethyl or aryl substituents ().
  • Nanoparticle encapsulation: Lipid-based carriers improve bioavailability in in vivo studies ().

Advanced Research Questions

Q. What computational strategies are effective for predicting the enzyme-inhibitory activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with enzyme active sites (e.g., COX-2 or carbonic anhydrase). Focus on hydrogen bonding with triazole and carboxamide moieties ().
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC50 values to prioritize synthetic targets ().
  • MD Simulations: Assess binding stability over 50–100 ns trajectories to identify persistent interactions ().

Q. How should crystallographic data contradictions (e.g., disorder, twinning) be resolved for triazole-carboxamide derivatives?

Methodological Answer:

  • Refinement Software: Use SHELXL for high-resolution data (). Key steps:
    • Apply TWIN and BASF commands for twinned crystals.
    • Use PART and SUMP restraints for disordered regions.
  • Validation Tools: Check R1/wR2 convergence (<5% discrepancy) and Platon ADDSYM for missed symmetry ().
  • Data Deposition: Archive CIFs in the Cambridge Structural Database for peer validation ().

Q. What structural modifications enhance the bioactivity of this compound against disease targets?

Methodological Answer:

  • Substituent Optimization:
    • Electron-withdrawing groups (e.g., fluoro, bromo) on the aryl ring improve enzyme affinity ().
    • N-ethyl replacement: Bulkier groups (e.g., cyclopentyl) increase selectivity for hydrophobic enzyme pockets ().
  • Hybrid Derivatives: Link to known pharmacophores (e.g., quinoline) via the carboxamide nitrogen to target multiple pathways ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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